Stereochemical Differentiation: (R)-Enantiomer vs. Racemate vs. (S)-Enantiomer
The target compound (R)-enantiomer (CAS 92814-42-1) is a single, defined stereoisomer, whereas the racemic mixture is registered under CAS 1119963-39-1 and the (S)-enantiomer is available as a separate entity . The (R)-enantiomer is synthesized directly from L-cysteine methyl ester hydrochloride and 2-chloroethylamine hydrochloride, preserving the natural L-amino acid stereochemistry through cyclization . In contrast, the racemate requires additional resolution steps to obtain enantiopure material. The downstream ACE inhibitor temocaprilat—derived from the (2S,6R) scaffold that incorporates this (R)-6-amino motif—exhibits an IC₅₀ of 3.6 nM against rabbit lung ACE [1]. The corresponding diastereomers with incorrect 6-position stereochemistry showed markedly reduced activity in the original SAR study [2].
| Evidence Dimension | Stereochemical identity and synthetic origin |
|---|---|
| Target Compound Data | Single (R)-enantiomer, ee >95% (CAS 92814-42-1); derived from L-cysteine chiral pool |
| Comparator Or Baseline | Racemate (CAS 1119963-39-1) and (S)-enantiomer; racemate requires post-synthetic chiral resolution |
| Quantified Difference | Qualitative: (R)-enantiomer yields active (2S,6R) ACE inhibitor pharmacophore; (S)-enantiomer yields inactive diastereomer in ACE assays (Yanagisawa et al., 1987) |
| Conditions | Synthesis from L-cysteine methyl ester HCl + 2-chloroethylamine HCl; ACE inhibition assay using hippuryl-histidyl-leucine substrate and rabbit lung enzyme |
Why This Matters
Procuring the correct (R)-enantiomer eliminates the need for in-house chiral resolution and ensures stereochemical fidelity in downstream ACE inhibitor or fragment-based screening applications.
- [1] IUPHAR/BPS Guide to Pharmacology. Temocaprilat ligand activity: IC50 = 3.6 nM for rabbit lung ACE. Source: J Med Chem (1987) 30:1984-91. View Source
- [2] Yanagisawa H et al. J Med Chem. 1987;30(11):1984-1991. The dicarboxylic acids having pseudoequatorial amino groups at the 6-position had potent in vitro inhibitory activity. PMID: 3669006. View Source
